N,3-Dihydroxy-4-[(naphthalen-1-yl)oxy]butanimidamide
Description
Historical Trajectory of Nadoxolol Research
Research into Nadoxolol appears to have roots dating back several decades, with publications noted from the 1970s onwards. wikipedia.org Early research included clinical studies investigating its potential as an anti-arrhythmia agent. wikipedia.org The synthesis of intermediates used in the production of beta-adrenergic receptor blockers, including compounds structurally related to Nadoxolol, has also been a subject of academic inquiry. wikipedia.org Studies have explored its pharmacokinetics and pharmacodynamics, though more extensive clinical trials have been noted as necessary to fully understand its potential. ontosight.ai
Position of Nadoxolol within the Beta-Adrenergic Receptor Blocker Class in Research Contexts
Nadoxolol is characterized in research as a non-selective beta-adrenergic receptor blocker. ontosight.aimusechem.commedchemexpress.com This means it is studied for its ability to block the action of epinephrine (B1671497) and norepinephrine (B1679862) on both beta-1 and beta-2 adrenergic receptors. ontosight.ai Research into beta-blockers often classifies them based on properties like cardioselectivity and intrinsic sympathomimetic activity (ISA). ohsu.edu Nadoxolol has been described as a non-selective beta-adrenergic receptor antagonist with ISA. musechem.com
Academic research often compares different beta-blockers to understand their relative effects and mechanisms. While many studies compare commonly used beta-blockers like propranolol (B1214883), atenolol (B1665814), metoprolol (B1676517), and nadolol (B74898) (a different compound), Nadoxolol's specific comparative research profile within the broader class, beyond its general classification, is less extensively detailed in the provided search results. Research into beta-blockers as a class involves evaluating their effects on heart rate, cardiac output, and blood pressure, as well as exploring differential mechanisms of action and signaling pathways. ontosight.aiohsu.edurevespcardiol.org
Overview of Key Academic Research Domains Pertaining to Nadoxolol
Academic research concerning Nadoxolol has primarily focused on its potential in cardiovascular research. musechem.com Specific areas of investigation mentioned include studies related to hypertension, arrhythmias, and myocardial ischemia. musechem.com Researchers utilize Nadoxolol to modulate beta-adrenergic signaling, which aids in understanding the physiological and pharmacological responses of the cardiovascular system. musechem.com
Beyond cardiovascular applications, Nadoxolol has appeared in research in other contexts. For instance, it has been mentioned in studies investigating drug-induced dermatological reactions, specifically in a report concerning a pustular dermatosis. escholarship.orgresearchgate.net Its chemical structure and synthesis have also been subjects of research. ontosight.ai Furthermore, Nadoxolol has been listed among beta-adrenergic blocking agents in the context of research into dermal penetration enhancers and drug delivery systems. google.com The availability of Nadoxolol reference standards, including impurities and metabolites, for pharmaceutical research purposes such as method validation and stability studies, indicates its continued relevance as a subject of analytical research. axios-research.comaxios-research.com
Structure
3D Structure
Properties
IUPAC Name |
N',3-dihydroxy-4-naphthalen-1-yloxybutanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c15-14(16-18)8-11(17)9-19-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,17-18H,8-9H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZVYDSBLFNMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CC(=NO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54063-51-3 | |
| Record name | Nadoxolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54063-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Chemical Development of Nadoxolol
Advanced Synthetic Routes to Nadoxolol and its Analogues
Advanced synthetic approaches to Nadoxolol typically involve the stepwise construction of the molecule from simpler precursors. A common strategy involves the formation of a key intermediate that contains the naphthalene (B1677914) and the core of the butanediol (B1596017) chain, followed by elaboration to introduce the remaining functional groups.
The naphthalene moiety is a central feature of Nadoxolol. The synthesis often commences with a naphthalene derivative, such as 1-naphthol (B170400). atamanchemicals.comepo.org The ether linkage connecting the naphthalene ring to the butanediol chain is typically formed through a reaction between 1-naphthol and a suitable synthon for the propanolamine (B44665) or butanediol portion of the molecule. A frequently reported intermediate in the synthesis of beta-adrenergic blockers, including Nadoxolol, is 1-chloro-3-(1-naphthyloxy)-2-propanol. atamanchemicals.comepo.orgwikidata.org This intermediate is commonly synthesized through the reaction of 1-naphthol with epichlorohydrin. atamanchemicals.comepo.org
The butanediol chain, bearing a hydroxyl group, is constructed alongside or subsequent to the introduction of the naphthalene ether. In the synthesis utilizing 1-chloro-3-(1-naphthyloxy)-2-propanol as a key intermediate, this compound already incorporates the three-carbon chain and the hydroxyl group characteristic of the core structure found in many beta-blockers. atamanchemicals.comepo.orgwikidata.org Further elaboration from this intermediate is required to extend the chain by one carbon and introduce the terminal imidamide group.
The terminal imidamide functional group (N',3-dihydroxybutanimidamide) is a defining feature of Nadoxolol. atamanchemicals.comorgsyn.org The formation of this group typically occurs in the later stages of the synthesis. Research, including patent literature, indicates that Nadoxolol can be prepared from a precursor containing a nitrile functional group with the appropriate carbon skeleton and the naphthyloxy and hydroxyl substituents. googleapis.com The conversion of a nitrile to an imidamide (amidoxime) can be achieved through reactions with hydroxylamine (B1172632) or its derivatives. googleapis.com This transformation is crucial for establishing the final functional group present in Nadoxolol.
Elaboration of the Butanediol Chain Moiety
Stereoselective Synthesis and Kinetic Resolution Techniques in Nadoxolol Production
Nadoxolol possesses a chiral center at the hydroxyl-bearing carbon within the butanediol chain. atamanchemicals.com This chirality is significant for its biological activity, making stereoselective synthesis and the production of specific enantiomers important.
Enantioselective synthesis aims to produce a specific enantiomer of a chiral compound directly. While general asymmetric synthesis methods exist for creating chiral centers organic-chemistry.org, specific details on the asymmetric synthesis of Nadoxolol precursors, beyond the kinetic resolution of the chlorohydrin intermediate, are less widely documented in readily available literature. However, the importance of obtaining enantiomerically pure intermediates for chiral drugs like Nadoxolol is well-recognized in pharmaceutical development.
Enantioselective Synthesis of Key Nadoxolol Precursors
Optimization of Reaction Parameters for Enhanced Nadoxolol Synthesis Yield and Purity
Optimizing reaction parameters is a critical aspect of chemical synthesis to enhance both the yield and purity of the target compound. For complex molecules like Nadoxolol, each step in the multi-step synthesis offers opportunities for optimization. Key parameters subject to investigation typically include temperature, reaction time, solvent choice, reactant concentrations, and the selection and loading of catalysts.
Controlling these variables is essential to drive the reaction towards the desired product while minimizing the formation of impurities and byproducts. Impurities can arise from side reactions and can significantly impact the quality and yield of the final product, necessitating effective purification strategies. Techniques such as Design of Experiments (DoE) are often employed in pharmaceutical and fine chemical industries to statistically model and understand the relationship between experimental inputs and reaction outputs like yield and purity.
Principles of Green Chemistry Applied to Nadoxolol Synthesis Research
The application of green chemistry principles in pharmaceutical synthesis aims to reduce the environmental impact of chemical processes. These principles encourage the design of synthetic methods that minimize waste, utilize safer solvents and reagents, and employ energy-efficient processes.
One relevant application of green chemistry principles in the context of Nadoxolol synthesis is observed in the research surrounding the intermediate 1-chloro-3-(1-naphthyloxy)-2-propanol. Studies have explored the kinetic resolution of this intermediate using enzymatic methods. Utilizing enzymes as catalysts in chemical transformations is a key tenet of green chemistry, offering advantages such as high specificity, operation under milder conditions (e.g., lower temperatures and atmospheric pressure), and the potential to reduce the use of harsh chemicals and solvents. The enzymatic hydrolysis of acyl derivatives of 1-chloro-3-(1-naphthyloxy)-2-propanol has been shown to yield the enantiomers in highly optically pure form. This demonstrates how biocatalysis can be integrated into synthetic routes to improve selectivity and potentially reduce the environmental footprint compared to traditional chemical methods.
Other green chemistry principles, such as atom economy, the use of renewable feedstocks, and the design of less hazardous chemical syntheses, are generally relevant to the development of sustainable routes for pharmaceutical compounds. While specific detailed research applying a comprehensive range of green chemistry principles to the entire Nadoxolol synthesis was not found, the enzymatic resolution of a key intermediate illustrates the potential for incorporating environmentally benign methods into its production route. Research in green chemistry for chemical synthesis continues to explore novel reactions and techniques that can be applied to the efficient and environmentally responsible production of pharmaceutical compounds.
Molecular Pharmacology and Receptor Interaction Mechanisms of Nadoxolol
Investigations into Beta-Adrenergic Receptor Subtype Selectivity
Beta-adrenergic receptors are classified into three main subtypes: beta-1 (β1), beta-2 (β2), and beta-3 (β3), which are differentially expressed in various tissues and mediate distinct physiological responses. revespcardiol.orgwikipedia.org Investigations into the interaction of Nadoxolol with these subtypes are essential for understanding its pharmacological profile.
Characterization of Non-Selective Beta-Adrenergic Receptor Blockade by Nadoxolol
Nadoxolol is characterized as a non-selective beta-adrenergic receptor blocker. ontosight.aimedchemexpress.com This indicates that it blocks the actions of epinephrine (B1671497) and norepinephrine (B1679862) on both beta-1 and beta-2 adrenergic receptors. ontosight.ai Non-selective beta-blockade can lead to effects such as reduced heart rate, decreased cardiac output, and lowered blood pressure. ontosight.ai Other non-selective beta-blockers include propranolol (B1214883) and nadolol (B74898). cochrane.orgnih.gov
Differential Interactions with Beta-1 and Beta-2 Adrenergic Receptors
As a non-selective agent, Nadoxolol interacts with both β1 and β2 adrenergic receptors. ontosight.ai Antagonism of β1 and β2 adrenoceptors in the heart inhibits the cyclic AMP signaling pathway, resulting in decreased heart rate, reduced strength and speed of contractions, and slower conduction. drugbank.com Antagonism of β2 adrenoceptors in the smooth muscle cells of the vasculature can inhibit their relaxation, potentially leading to an increase in peripheral vascular resistance. drugbank.com While Nadoxolol is described as non-selective, the precise differential binding affinities and functional consequences of its interaction with β1 and β2 subtypes would require specific studies comparing its potency at each receptor.
Examination of Potential Interactions with Beta-3 Adrenergic Receptors
While Nadoxolol is primarily characterized by its interaction with β1 and β2 receptors, some sources indicate that it does not interact with beta-3 adrenergic receptors. drugbank.com Beta-3 receptors are involved in processes such as lipolysis. wikipedia.org The lack of significant interaction with β3 receptors may contribute to Nadoxolol's specific pharmacological profile, distinguishing it from agents that may also target this subtype.
Ligand-Receptor Binding Kinetics and Thermodynamic Characterization
Understanding the kinetics of ligand-receptor binding, including association and dissociation rates, provides crucial insights into the dynamic interaction between Nadoxolol and its target receptors. excelleratebio.comnih.gov These parameters influence the duration of receptor occupancy and, consequently, the pharmacological effect. excelleratebio.comnih.gov
Determination of Association (k_on) and Dissociation (k_off) Rates
Ligand-receptor binding involves an association phase, where the ligand binds to the receptor, and a dissociation phase, where the ligand unbinds from the receptor. sartorius.com These processes are characterized by the association rate constant (k_on) and the dissociation rate constant (k_off), respectively. excelleratebio.comsartorius.com The equilibrium dissociation constant (K_D), a measure of affinity, is the ratio of k_off to k_on (K_D = k_off / k_on). sartorius.comworktribe.comnih.gov
Influence of Molecular Hydrophobicity on Ligand Association Kinetics
Molecular hydrophobicity is a physicochemical property that can influence the interaction of a ligand with its receptor, particularly in the context of membrane-bound receptors like beta-adrenergic receptors. biorxiv.orgspringernature.com The ligand-binding pockets of receptors often contain hydrophobic regions that can interact with hydrophobic portions of the ligand. nih.govnih.gov
Studies on beta-adrenergic receptors have indicated that hydrophobic interactions play a prominent role in dictating the kinetics of ligand binding, particularly the association rate. biorxiv.org For example, research on β1-adrenoceptor binding kinetics of various beta-blockers suggested that simple hydrophobicity measurements, such as log P or logD, were predictors of the association rate. biorxiv.org This suggests that the hydrophobic nature of Nadoxolol's structure, which includes a naphthalene (B1677914) ring ontosight.ai, likely influences its association with the hydrophobic regions within the binding pocket of beta-adrenergic receptors.
Data on the hydrophobicity of Nadoxolol, such as its calculated logP (CLOGP) value of 1.80 drugcentral.org, provide a quantitative measure of its lipophilicity, which is relevant to its interaction with biological membranes and receptor binding sites.
Role of Electrostatic Interactions in Receptor Binding Dynamics
Modulation of Downstream Signaling Pathways
Ligand binding to GPCRs, the class of receptors that includes adrenergic receptors, triggers a cascade of intracellular signaling events. wikipedia.orgwikipedia.orgnih.gov This modulation of downstream pathways is crucial for the pharmacological effects of drugs like Nadoxolol.
Beta-adrenergic receptors are typically coupled to stimulatory G proteins (Gs) which, upon receptor activation, stimulate adenylyl cyclase. iiab.mewikipedia.orguio.no Adenylyl cyclase is an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger molecule. wikipedia.orguio.noresearchgate.net Increased cAMP levels can then activate various downstream targets, such as protein kinase A (PKA), leading to a range of cellular responses. wikipedia.orgiiab.meuio.noresearchgate.net Conversely, some GPCRs are coupled to inhibitory G proteins (Gi), which inhibit adenylyl cyclase activity and decrease cAMP production. researchgate.netebi.ac.uk As a compound related to beta-adrenergic blockers, Nadoxolol would likely modulate adenylyl cyclase activity and subsequent cAMP production, either by blocking the effects of endogenous agonists (like adrenaline or noradrenaline) or potentially through other mechanisms depending on its specific receptor interactions.
The interaction of a ligand with a GPCR induces conformational changes in the receptor that facilitate coupling with heterotrimeric G proteins. wikipedia.orgnih.gov This coupling leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer and activation of downstream effectors like adenylyl cyclase. wikipedia.orgwikipedia.orguio.no Nadoxolol, by binding to adrenergic or other relevant GPCRs, would alter this coupling process. As a beta-blocker-related compound, it would likely interfere with the normal agonist-induced coupling and activation of Gs proteins, thereby modulating the signal transduction cascade. The specific alterations in G-protein coupling and the subsequent signal transduction pathways would depend on the receptor subtype(s) Nadoxolol interacts with and whether it acts as an antagonist, agonist, or partial agonist.
Effects on Adenylyl Cyclase Activity and cAMP Production
Molecular Modeling and Computational Simulations of Nadoxolol-Receptor Complexes
Molecular modeling and computational simulations are valuable tools for understanding the detailed interactions between ligands and receptors at the atomic level. mdpi.comnih.govejmste.comschrodinger.com These techniques can provide insights into binding modes, affinities, and the dynamic behavior of the complexes.
Ligand-protein docking is a computational technique used to predict the preferred binding orientation and position (pose) of a ligand within a receptor binding site. wikipedia.orgnih.govmdpi.comnih.gov By analyzing the predicted poses and the interactions formed (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions), researchers can gain insights into the key residues involved in binding and the potential affinity of the ligand for the receptor. wikipedia.orgmdpi.com Applying docking studies to Nadoxolol and its target receptors would involve generating 3D models of the molecules and using algorithms to explore possible binding modes within the receptor's binding pocket. This analysis can help identify the most likely binding site and the specific interactions that stabilize the Nadoxolol-receptor complex.
Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. mdpi.comebsco.comwikipedia.org Atomistic MD simulations represent each atom explicitly, providing a highly detailed view of the system's dynamics. Coarse-grained MD simulations group several atoms into single "beads," which allows for the simulation of larger systems and longer timescales, albeit with less atomic detail. youtube.com Both approaches can be used to study the dynamic behavior of ligand-receptor complexes, including the stability of the complex, conformational changes upon binding, and the fluctuations of the ligand within the binding site. mdpi.comnih.gov Applying MD simulations to Nadoxolol-receptor complexes could provide dynamic information about the binding process, the flexibility of the receptor and ligand, and how their interactions evolve over time. While specific MD simulation studies on Nadoxolol were not found in the search results, these techniques are widely used in pharmaceutical research to complement experimental data and provide a deeper understanding of molecular interactions. mdpi.comnih.gov
Table 1: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Nadoxolol | 6328253 |
Table 2: Overview of Downstream Signaling Modulation by Beta-Adrenergic Receptors
| Signaling Component | Typical Modulation by Beta-AR Activation | Effect on Cellular Function (General) |
| Adenylyl Cyclase | Stimulation | Increased activity |
| cAMP Production | Increase | Increased concentration |
| PKA Activity | Activation | Phosphorylation of target proteins |
Note: This table describes the typical effects of beta-adrenergic receptor activation. Nadoxolol, as a related compound, would modulate these pathways, potentially through antagonistic or other actions.
Table 3: Computational Techniques in Molecular Pharmacology
| Technique | Description | Application to Ligand-Receptor Interaction |
| Ligand-Protein Docking | Predicts binding pose and orientation of a ligand in a receptor binding site. | Identifying potential binding sites, analyzing key interactions. wikipedia.orgmdpi.com |
| Molecular Dynamics Simulations | Simulates the time-dependent behavior of molecular systems. | Studying complex stability, conformational changes, binding dynamics. mdpi.comnih.gov |
| Atomistic MD Simulations | Explicit representation of all atoms. | High-resolution dynamics, detailed interaction analysis. |
| Coarse-Grained MD Simulations | Grouping of atoms into "beads". | Simulating larger systems and longer timescales. youtube.com |
Conformational Preferences and Their Correlation with Biological Activity
Understanding the conformational preferences of a molecule is crucial in molecular pharmacology as it can directly influence its interaction with biological targets, such as receptors, and thus its biological activity. Different conformers (spatial arrangements of a molecule that can be interconverted by rotation around single bonds) can exhibit varying affinities and efficacies towards a receptor. The bioactive conformation is the specific three-dimensional structure that a ligand adopts when it binds to its target receptor and elicits a biological response.
For compounds targeting receptors, particularly G protein-coupled receptors (GPCRs) which are relevant targets for drugs structurally related to Nadoxolol like beta-blockers, the conformational state of both the ligand and the receptor plays a significant role in binding and subsequent signaling nih.govmdpi.comguidetopharmacology.org. Receptor activation often involves conformational changes within the receptor structure induced by ligand binding nih.govmdpi.com. Ligand conformational flexibility can influence its ability to bind specifically to a target nih.gov. Studies on various compounds have demonstrated how conformational analysis, using techniques like NMR spectroscopy and theoretical calculations, can reveal predominant conformers and provide insights into structure-activity relationships mdpi.comufms.br. Constraining the conformational flexibility of molecules has also been explored as a strategy to understand the bioactive structure and develop analogs with desired properties epo.orguni-tuebingen.de.
Preclinical Pharmacological Investigations of Nadoxolol
In Vitro Pharmacological Characterization in Cellular Models
In vitro studies using cultured cell lines are fundamental in the early assessment of a drug candidate's interaction with its intended targets. okids-net.atinfinixbio.com These studies provide detailed information on receptor binding and functional activity at a cellular level.
Receptor Occupancy and Competition Binding Studies in Cultured Cell Lines
Receptor binding studies, including competition binding assays, are powerful tools used to characterize the binding of a drug to its target receptor and are a significant part of drug screening and development programs. sygnaturediscovery.com These assays can be performed using recombinant cell lines or native tissue preparations. sygnaturediscovery.com Competition studies, for instance, help determine the affinity of a compound for a specific receptor site by measuring its ability to displace a known radioligand. sygnaturediscovery.com
While specific detailed data on Nadoxolol's receptor occupancy and competition binding studies in cultured cell lines were not extensively available in the provided search results, the general principles of such studies for beta-adrenergic blockers are well-established. Beta-blockers antagonize beta-adrenergic receptors by binding to them, thereby preventing the binding and action of endogenous catecholamines like adrenaline and noradrenaline. nih.govrevespcardiol.org Studies on other beta-blockers, such as nebivolol, have involved using selective radioligands like [³H]CGP-12177 and [³H]dihydroalprenolol in membrane preparations from sources like rabbit and rat lung to assess binding affinity and selectivity for beta-1 and beta-2 adrenergic receptor sites. nih.gov These studies typically involve incubating cell membranes or whole cells expressing the receptor with a radioligand and varying concentrations of the test compound to determine the compound's affinity (Ki). nih.govbiorxiv.org
Functional Assays Demonstrating Beta-Adrenergic Antagonism in Cellular Systems
Functional assays in cellular systems are used to demonstrate the effect of a compound on the activity of its target receptor. For beta-adrenergic receptors, this often involves measuring downstream signaling events triggered by receptor activation. Beta-adrenergic receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gs proteins, leading to the activation of adenylyl cyclase and the production of cyclic adenosine (B11128) monophosphate (cAMP). revespcardiol.orgbiorxiv.org Beta-blockers, as antagonists, prevent this activation, thereby reducing cAMP levels. revespcardiol.org
Functional assays could involve measuring the inhibition of agonist-stimulated cAMP production in cultured cells expressing beta-adrenergic receptors. By exposing cells to a beta-adrenergic agonist (like isoproterenol) in the presence and absence of Nadoxolol, researchers can assess Nadoxolol's ability to block the agonist's effect. The concentration of Nadoxolol required to inhibit the agonist's response by a certain percentage (e.g., IC50) provides a measure of its functional potency as an antagonist.
While specific functional assay data for Nadoxolol was not found in the provided snippets, studies on other beta-blockers illustrate the methodology. For example, studies on beta-blockers in non-small cell lung cancer cell lines have evaluated their effect on cell viability using assays like the MTT assay and on cell colony formation using clonogenic assays, which can indirectly reflect their impact on cellular processes influenced by beta-adrenergic signaling. mdpi.com
In Vivo Efficacy Studies in Non-Human Animal Models
In vivo studies in animal models are crucial for evaluating the potential efficacy of a drug candidate in a living organism and understanding its effects on physiological systems. okids-net.atinfinixbio.com Animal models are commonly used to predict drug behavior in humans. infinixbio.com
Assessment in Cardiovascular System Disease Models (e.g., induced hypertension, cardiac arrhythmias)
Given that Nadoxolol is described as an antiarrhythmic agent and a beta-adrenergic receptor blocker, preclinical in vivo studies would likely involve models of cardiovascular diseases such as induced hypertension and cardiac arrhythmias. ontosight.aiwikipedia.org Animal models are widely used in cardiovascular research to study disease pathogenesis and test new therapies. revespcardiol.orgnih.gov Various animal models have been developed to mimic cardiovascular complications, including those related to atherothrombotic and cardiac diseases. revespcardiol.org
For assessing effects on hypertension, models where high blood pressure is induced through various means could be used. For evaluating effects on cardiac arrhythmias, animal models where irregular heartbeats are induced are relevant. mdpi.com For example, antiarrhythmic activities of compounds have been tested in mouse models of ventricular fibrillation induced by agents like chloroform (B151607) (CHCl₃) and in rat models of arrhythmia induced by barium chloride (BaCl₂). mdpi.com These studies assess the ability of the test compound to prevent or revert arrhythmias.
While direct details of Nadoxolol studies in these specific models were not provided, its classification as an antiarrhythmic beta-blocker suggests that such investigations would be a standard part of its preclinical evaluation. Beta-blockers are known to reduce heart rate, decrease cardiac output, and lower blood pressure, effects that are beneficial in treating hypertension and certain arrhythmias. ontosight.ai
Exploration of Other Potential Pharmacological Applications in Animal Models (e.g., anti-arrhythmic properties)
Beyond general cardiovascular effects, preclinical studies in animal models can explore specific pharmacological applications. As an antiarrhythmic agent, Nadoxolol's properties in restoring normal heart rhythm and conduction would be a key area of investigation in animal models. wikipedia.orgcvpharmacology.com
Studies in animal models of arrhythmias aim to evaluate a compound's ability to decrease or increase conduction velocity, alter the excitability of cardiac cells, and suppress abnormal automaticity. cvpharmacology.com Different classes of antiarrhythmic drugs achieve these effects through various mechanisms, such as blocking ion channels (e.g., sodium, potassium, calcium) or blocking beta-adrenoceptors. cvpharmacology.com
Research on antiarrhythmic compounds in animal models, including large animal models like pigs, goats, dogs, and horses, is conducted to understand the mechanisms of arrhythmias like atrial fibrillation and test new pharmacological interventions. nih.gov These models can recapitulate some human pathophysiological characteristics. nih.gov
While specific animal model data for Nadoxolol's anti-arrhythmic properties were not detailed in the search results, the mention of its use in clinical studies as an anti-arrhythmia agent implies that preclinical studies demonstrating these properties in relevant animal models would have been conducted. wikipedia.org
Design and Execution of Preclinical Proof-of-Concept Studies
Preclinical proof-of-concept (POC) studies are conducted in the early stages of drug development to determine the feasibility of a drug candidate and assess whether the key attributes for success are likely present. oncodesign-services.combiocurate.com These studies are a critical risk assessment step before committing to more extensive and costly clinical trials. oncodesign-services.com In preclinical pharmacology, POC studies are often carried out in in vivo models to gain a deeper understanding of a drug's biological activity. oncodesign-services.com
Establishing preclinical POC involves gathering evidence from in vitro and in vivo studies to support the scientific rationale for developing the drug for a particular indication. biocurate.com This includes demonstrating target engagement and a desired pharmacological effect in relevant animal models. infinixbio.combiocurate.com The design of preclinical POC studies should be tailored to the specific drug and the intended therapeutic area. oncodesign-services.com This may involve using disease models that best reproduce aspects of the human condition being investigated. revespcardiol.org
Comparative Preclinical Pharmacological Profiles with Established Beta-Blockers
Preclinical investigations into Nadoxolol's pharmacological profile often involve comparisons with established beta-blockers to understand its relative potency, selectivity, and effects across various physiological systems. Established beta-blockers exhibit diverse profiles, differing in receptor selectivity (beta-1 selective vs. non-selective), lipophilicity, metabolism, and duration of action. Propranolol (B1214883), like Nadoxolol, is a non-selective beta-blocker, blocking both β1 and β2 receptors. ontosight.ainih.gov In contrast, atenolol (B1665814) and metoprolol (B1676517) are examples of selective β1-adrenergic receptor antagonists. drugbank.comontosight.aiuwo.ca
While direct, detailed preclinical comparisons of Nadoxolol's cardiovascular effects with a wide range of established beta-blockers are not extensively documented in the provided search results, the known differences among established agents offer insights into the parameters that would be evaluated in comparative preclinical studies involving Nadoxolol. For instance, a clinical study comparing nadolol (B74898) (another non-selective beta-blocker), metoprolol, and propranolol demonstrated that while the maximal effects on heart rate were similar, the drugs differed in potency and the slope of their dose-response curves. frontiersin.org Such differences in potency and dose-response characteristics are key aspects assessed in preclinical comparative pharmacology using various in vitro and in vivo models.
Although not focused on cardiovascular effects, preclinical studies have compared Nadoxolol with other beta-blockers in different contexts, such as evaluating behavioral effects in animal models. A study in rats, for example, compared the effects of propranolol, nadolol, and bisoprolol (B1195378) on social defeat-induced behavioral impairments. slideshare.net These types of studies highlight the use of animal models for comparative assessments of beta-blockers across various potential applications.
A summary of the general characteristics of some established beta-blockers relevant to comparative preclinical studies is provided below:
| Beta-Blocker | Selectivity | Lipophilicity | Primary Elimination |
| Propranolol | Non-selective | High | Hepatic Metabolism |
| Atenolol | β1-selective | Low | Renal Excretion |
| Metoprolol | β1-selective | Moderate | Hepatic Metabolism |
| Nadolol | Non-selective | Low | Renal Excretion |
| Nadoxolol | Non-selective | Not specified | Not specified |
Methodological Considerations and Challenges in Preclinical Pharmacological Research
Preclinical pharmacological research involving compounds like Nadoxolol utilizes a variety of in vitro and in vivo models to characterize their effects and compare them to existing therapies. Evaluating antiarrhythmic and beta-blocking activity in the preclinical setting involves several established methodologies.
In vitro approaches include the use of isolated heart preparations, such as the Langendorff technique, where the heart is perfused to assess parameters like heart rate and contractile force. researchgate.netnih.govmdpi.com Isolated cardiac muscle preparations, like papillary muscles, are used to study developed tension, excitability, and effective refractory periods. researchgate.net Electrophysiological methods are crucial for understanding effects on ion channels and action potentials. nih.govmdpi.com Additionally, receptor binding assays are employed to determine the affinity and selectivity of compounds for different beta-adrenergic receptor subtypes. nih.govnih.gov
In vivo preclinical studies often involve animal models where arrhythmias are chemically induced using agents such as aconitine (B1665448) or digoxin, or electrically induced through programmed electrical stimulation. researchgate.netnih.gov Ischemic heart models and genetic models of arrhythmias in animals like dogs are also used to evaluate antiarrhythmic potential. nih.govresearchgate.netnih.gov These models allow for the assessment of a compound's ability to prevent or terminate arrhythmias, as well as its impact on heart rate and blood pressure in a living system.
Methodological considerations in the preclinical study of beta-blockers and antiarrhythmics include the careful selection of appropriate animal models that can adequately mimic the human disease states being investigated. Different models may be more suitable for evaluating specific types of arrhythmias or cardiovascular conditions.
A significant challenge in the research of chiral compounds, as many beta-blockers are, is the potential for different enantiomers to exhibit distinct pharmacological activities. researchgate.net Preclinical studies must account for stereochemistry, evaluating the racemic mixture and potentially individual enantiomers to fully understand the compound's effects.
Furthermore, characterizing the complete pharmacological profile of a beta-blocker involves investigating not only its primary cardiovascular effects but also potential actions on other systems where beta-adrenergic receptors are present, such as the lungs, kidneys, and central nervous system. Understanding the mechanisms underlying both the intended cardiovascular effects and any potential off-target or non-cardiovascular effects presents a continuous challenge in preclinical research. nih.gov While specific detailed methodological challenges unique to Nadoxolol's preclinical research are not extensively highlighted in the provided information, the general complexities inherent in evaluating beta-adrenergic antagonists and antiarrhythmic agents in relevant preclinical models would apply.
Metabolism and Biotransformation Pathways of Nadoxolol
Identification of Metabolic Pathways and Transformations
The metabolic pathways of a drug determine its fate in the body, influencing its duration and intensity of action. wikipedia.org While specific detailed metabolic pathways for Nadoxolol are not extensively described in the provided search results, general principles of drug metabolism can be applied. Biotransformation aims to convert xenobiotics like Nadoxolol into more polar and excretable forms. nih.govwikipedia.org
Characterization of Phase I Metabolic Reactions (e.g., oxidation, reduction, hydrolysis)
Phase I reactions are the initial step in drug metabolism and involve the introduction or exposure of functional groups such as hydroxyl (-OH), amino (-NH₂), or thiol (-SH) through reactions like oxidation, reduction, and hydrolysis. nih.govopenaccessjournals.comdrughunter.com These reactions are primarily catalyzed by enzymes, most notably the cytochrome P450 (CYP) system. nih.govopenaccessjournals.com Phase I metabolism can lead to the formation of more polar metabolites, which may be inactive, active, or even toxic. nih.govdrughunter.com If the metabolites are sufficiently polar after Phase I, they may be directly excreted. wikipedia.org
Oxidation is a common Phase I reaction, often catalyzed by CYP enzymes, which can involve the incorporation of an oxygen atom into non-activated hydrocarbons, leading to hydroxylation or N-, O-, and S-dealkylation. wikipedia.org Hydrolysis reactions involve the cleavage of chemical bonds with the addition of water molecules, resulting in smaller, more water-soluble metabolites. openaccessjournals.com Reduction reactions also contribute to Phase I metabolism. nih.gov
Elucidation of Phase II Conjugation Reactions (e.g., glucuronidation, sulfation)
Phase II reactions, also known as conjugation reactions, typically follow Phase I metabolism. nih.govopenaccessjournals.com In this phase, endogenous hydrophilic molecules such as glucuronic acid, sulfate (B86663), glutathione (B108866), amino acids, acetic acid, or methyl groups are attached to the drug or its Phase I metabolites. nih.govopenaccessjournals.comuomus.edu.iqabdn.ac.uk These conjugation reactions significantly increase the water solubility and molecular weight of the compound, facilitating its excretion via urine or bile. nih.govopenaccessjournals.comabdn.ac.uk Phase II reactions are generally considered detoxification pathways, although in some cases, the conjugates can be reactive. uomus.edu.iqupol.cz
Common Phase II reactions include glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), which involves the addition of a glucuronic acid molecule. openaccessjournals.comuomus.edu.iq Sulfation is another important conjugation pathway catalyzed by sulfotransferases, adding a sulfate group to the molecule. uomus.edu.iqupol.cz Other Phase II reactions include methylation, acetylation, and conjugation with glutathione or amino acids. nih.govuomus.edu.iq
In Vitro Metabolic Stability Assessments
In vitro metabolic stability studies are essential in drug discovery and development to predict the metabolic fate and potential bioavailability of compounds. srce.hrnuvisan.compatsnap.com These studies assess the susceptibility of a compound to biotransformation when exposed to biological systems, primarily those derived from the liver, the main organ of drug metabolism. srce.hrnuvisan.compatsnap.comevotec.com Common in vitro systems include liver microsomes and hepatocytes. srce.hrnuvisan.com
Hepatic Microsomal Stability Studies and Intrinsic Clearance Determination
Hepatic microsomes are subcellular fractions of liver cells that contain a high concentration of membrane-bound drug-metabolizing enzymes, particularly cytochrome P450 enzymes, which are primarily responsible for Phase I metabolism. srce.hrevotec.comenamine.net Microsomal stability assays involve incubating the test compound with liver microsomes, typically in the presence of cofactors like NADPH, which are necessary for CYP activity. evotec.combioduro.com The disappearance of the parent compound over time is monitored, often using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). evotec.comenamine.net
These studies are used to determine the in vitro intrinsic clearance (CLint) of a compound, which reflects the inherent ability of the microsomal enzymes to metabolize the unbound drug. srce.hrnuvisan.com Intrinsic clearance is a key parameter for predicting hepatic clearance in vivo. srce.hrnuvisan.com Metabolic stability in microsomes can be expressed as the in vitro half-life (t₁/₂) or the percentage of parent compound remaining after a certain incubation period. srce.hrbioduro.com Compounds with a longer half-life or higher percentage remaining are considered more metabolically stable in this system. srce.hr
Hepatocyte Stability Assays for Comprehensive Metabolic Evaluation
Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II drug-metabolizing enzymes, as well as hepatic transporters and cofactors. enamine.netdomainex.co.uk Hepatocyte stability assays provide a more comprehensive in vitro model for evaluating drug metabolism compared to microsomes, as they can assess the combined activity of both Phase I and Phase II pathways. domainex.co.uk
In hepatocyte stability assays, the test compound is incubated with a suspension of hepatocytes. domainex.co.ukevotec.com Samples are taken at various time points, and the depletion of the parent compound is quantified, typically using LC-MS/MS. domainex.co.ukevotec.com These assays allow for the determination of the in vitro intrinsic clearance (CLint,app) and half-life (t₁/₂) of the compound in a more physiologically relevant system. nuvisan.comdomainex.co.uk Hepatocyte stability data can be used to predict in vivo hepatic clearance and assist in ranking compounds for further development. nuvisan.comdomainex.co.uk
Role of Cytochrome P450 Enzymes in Nadoxolol Biotransformation
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing enzymes that play a central role in the metabolism of a vast array of endogenous and exogenous compounds, including many drugs. wikipedia.orgnih.govnih.gov They are the primary enzymes involved in Phase I oxidative metabolism in the liver and other tissues. nih.govwikipedia.orgnih.govmdpi.com CYPs catalyze reactions that introduce or expose polar functional groups on drug molecules, making them more amenable to excretion or further metabolism by Phase II enzymes. wikipedia.orgmdpi.com
While specific studies detailing the interaction of Nadoxolol with individual CYP enzymes were not found in the provided search results, it is generally understood that CYP enzymes are involved in the oxidative metabolism of many drugs, including those structurally related to beta-blockers. wikipedia.orgnih.govgoogleapis.com The extent to which Nadoxolol undergoes CYP-mediated metabolism would influence its pharmacokinetic profile and potential for drug-drug interactions involving CYP enzymes. nih.govnih.gov Variations in CYP enzyme activity among individuals due to genetic polymorphisms or environmental factors can lead to differences in drug metabolism and response. nih.govmdpi.com
Identification and Structural Characterization of Nadoxolol Metabolites
Research into the metabolism of Nadoxolol aims to identify and characterize the chemical structures of the compounds formed during its biotransformation. While specific detailed information on the identified metabolites of Nadoxolol is limited in the provided search results, the general process of drug metabolism involves converting the parent compound into more polar substances that can be more easily eliminated from the body. google.com These metabolites can be active or inactive and may be identified through analytical techniques such as liquid chromatography coupled with mass spectrometry. htslabs.com The process of identifying metabolites is a standard part of pharmaceutical research and development. axios-research.com
Enzymatic Systems and Isoforms Implicated in Nadoxolol Biotransformation
Drug biotransformation is primarily mediated by enzymatic systems, particularly those found in the liver. The cytochrome P450 (CYP) enzyme system plays a significant role in the phase 1 metabolism of many drugs through oxidation reactions. nih.gov Other enzymes, such as esterases, proteases, reductases, dehydrogenases, and monoamine oxidases, are also involved in converting foreign substances into more polar intermediates or metabolites for excretion. google.com
While the specific CYP isoforms responsible for Nadoxolol biotransformation are not explicitly detailed in the search results, other beta-blockers are known to be metabolized by various CYP enzymes, including CYP2D6, CYP2C19, and CYP3A4/5. nih.govdovepress.com For example, studies on other compounds structurally related to beta-blockers, such as propranolol (B1214883), have investigated the involvement of cytochrome P450-2D (P450-2D) enzymes in their biotransformation. researchgate.net The extent and specific pathways of metabolism can vary depending on the drug's chemical structure.
Impact of Genetic Polymorphisms on Nadoxolol Metabolic Profiles
Genetic polymorphisms, variations in genes that occur with a frequency of more than 1% in a population, can significantly impact drug metabolism. nih.govoatext.com These variations can lead to differences in the expression or activity of drug-metabolizing enzymes, resulting in distinct subgroups within the population with varying metabolic capacities. nih.govnih.gov
Individuals can be classified as extensive metabolizers (normal enzyme function), ultra-extensive metabolizers (enhanced enzyme function), or poor metabolizers (reduced or absent enzyme function) based on the genetic polymorphism of drug-metabolizing enzymes. oatext.com These differences in metabolic capacity can affect drug concentrations in the body, potentially influencing efficacy and the likelihood of adverse reactions. nih.govoatext.com
While direct information on the impact of genetic polymorphisms specifically on Nadoxolol metabolism is not available in the provided results, it is a critical consideration for many drugs, particularly those metabolized by polymorphic enzymes like certain CYP isoforms. nih.govdovepress.comnih.gov Studies on other drugs have shown that polymorphisms in genes like CYP2D6 and CYP2C19 can lead to significant inter-individual variability in drug response. nih.gov
Research into Herb-Drug Interactions Affecting Nadoxolol Metabolism
Herb-drug interactions can occur when herbal products influence the metabolism or transport of conventional medications. drugs.com These interactions can be significant and may alter the effectiveness or safety of the drug. drugs.commdpi.com
Research into herb-drug interactions often focuses on the effects of herbal products on drug-metabolizing enzymes, particularly the CYP system, and drug transporters. mdpi.comnih.gov Some herbal supplements, such as St. John's wort, are known to be potent inducers of CYP enzymes, which can lead to decreased plasma concentrations of drugs metabolized by these enzymes. drugs.comnih.gov Other herbal products, like green tea, have been shown to affect the plasma concentration of certain beta-blockers, such as nadolol (B74898). nih.govnih.gov
While specific research on herb-drug interactions affecting Nadoxolol metabolism is not detailed in the provided search results, the potential for such interactions exists, particularly if Nadoxolol is metabolized by enzymatic pathways known to be affected by commonly used herbal products. drugs.commdpi.comnih.govnih.gov Awareness of potential interactions between herbal supplements and prescribed medications is important for healthcare professionals and patients. drugs.commdpi.com
Structure Activity Relationships and Rational Design of Nadoxolol Derivatives
Elucidation of Key Structural Features Essential for Beta-Blocking Activity
The beta-blocking activity of Nadoxolol is dependent on the specific arrangement and chemical nature of its constituent parts. ontosight.ai
Role of the Naphthalene (B1677914) Ring System in Receptor Recognition
The naphthalene ring system in Nadoxolol is a bicyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings. vedantu.comscribd.com This lipophilic moiety plays a significant role in the interaction of Nadoxolol with the beta-adrenergic receptor. Aromatic rings are common features in many beta-blockers, contributing to binding through hydrophobic interactions with complementary regions within the receptor binding site. nih.gov The naphthalene system's specific size and electronic properties are likely critical for proper recognition and binding to the receptor, influencing both affinity and efficacy. ontosight.ai Naphthalene itself is used in the production of Nadoxolol. vedantu.comatamanchemicals.com
Significance of the Butanediol (B1596017) Chain and Ether Linkage in Molecular Interactions
The butanediol chain, connected to the naphthalene ring through an ether linkage, serves as a linker and also contributes to the molecule's interaction with the receptor. ontosight.ai The ether linkage (-O-) is a common feature in many beta-blockers, providing flexibility to the molecule and influencing its ability to adopt a conformation suitable for receptor binding. The butanediol portion contains hydroxyl groups (-OH), which can participate in hydrogen bonding interactions with amino acid residues in the receptor binding site. ontosight.ai These interactions are vital for orienting the molecule correctly within the binding pocket and contributing to binding affinity and specificity. nih.gov
Stereochemical Influence on Nadoxolol's Pharmacological Activity
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of many drugs, including beta-blockers. google.comwashington.edu Nadoxolol contains asymmetric centers, which means it can exist as different stereoisomers, specifically enantiomers. ncats.ionih.gov
Assessment of Activity for (R)- and (S)-Enantiomers
While specific detailed studies on the individual (R)- and (S)-enantiomers of Nadoxolol were not extensively found in the provided search results, the principle of stereochemical influence on beta-blocker activity is well-established. For many beta-blockers, one enantiomer is significantly more potent than the other due to the specific spatial requirements of the receptor binding site. nih.govresearchgate.net The Easson-Stedman hypothesis, for example, highlights the importance of the stereochemistry of a chiral center adjacent to a hydroxyl group for the potency of certain adrenergic agonists and suggests a three-point attachment to the receptor. nih.gov This principle is often applicable to antagonists like beta-blockers as well, where the stereochemistry dictates how effectively the molecule can fit into and interact with the receptor binding pocket.
Rational Design and Synthesis of Novel Nadoxolol Derivatives and Analogues
Rational design approaches for generating novel derivatives and analogues of a lead compound like Nadoxolol typically involve modifying specific parts of the molecule based on known SAR information or predictions from computational studies. The synthesis of such derivatives often utilizes established organic chemistry reactions to introduce new functional groups or alter the existing scaffold. For beta-adrenergic receptor blockers, which include Nadoxolol, synthetic routes often involve intermediates like 1-chloro-3-(1-naphthyloxy)-2-propanol, and enzymatic methods have been explored for their preparation in specific enantiomeric forms researchgate.net. While general strategies for rational design and synthesis of various drug classes are well-documented mdpi.commdpi.comijmps.orguc.pt, specific detailed research findings on the rational design and synthesis of novel Nadoxolol derivatives were not extensively available in the consulted literature.
Scaffold modifications and bioisosteric replacements are valuable strategies in drug design to explore new chemical space, improve physicochemical properties, and enhance therapeutic profiles nih.govresearchgate.netchemrxiv.orgnih.govu-strasbg.fr. Scaffold hopping involves replacing the core structure of a molecule with a different one while aiming to retain or improve desired interactions with the biological target chemrxiv.orgnih.gov. Bioisosteric replacement involves substituting an atom or group of atoms with another that has similar physical or chemical properties, often leading to altered metabolic stability, lipophilicity, or binding interactions nih.govresearchgate.netu-strasbg.fr. While these techniques are widely applied in the development of various drug molecules mdpi.comresearchgate.netnih.gov, specific detailed research findings on scaffold modifications or isosteric replacements applied to the Nadoxolol structure for property optimization were not found in the consulted literature.
Chemical Modifications of N-Substituents and Their Effects on Activity
Quantitative Structure-Activity Relationship (QSAR) Studies for Nadoxolol Series
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate chemical structure with biological activity, allowing for the prediction of activity for new compounds and providing insights into the structural features important for activity researchgate.netsemanticscholar.orgrsc.org. Nadoxolol has been included in datasets used for broader QSAR studies, such as those modeling the toxicity of beta-blocker drugs or classifying compounds based on properties using inductive descriptors semanticscholar.orgsemanticscholar.org. For instance, in a QSAR study modeling the toxicity (LD50) of beta-blockers using topological indices, Nadoxolol was listed with an LD50 value semanticscholar.org. Another study using inductive QSAR descriptors for distinguishing compounds with antibacterial or anticancer activity also included Nadoxolol in its dataset semanticscholar.org. While these studies demonstrate the inclusion of Nadoxolol in QSAR analyses, detailed information about QSAR models developed specifically for the Nadoxolol series to explore the impact of structural variations on its beta-blocking or antiarrhythmic activity was not specifically identified in the search results. QSAR studies typically involve selecting relevant molecular descriptors and employing statistical methods like multiple linear regression or artificial neural networks to build predictive models researchgate.netsemanticscholar.org.
Application of Ligand Efficiency and Fragment-Based Drug Design Methodologies
Ligand efficiency (LE) and Fragment-Based Drug Design (FBDD) are modern approaches in drug discovery that focus on identifying small, efficient binders (fragments) as starting points for developing more potent compounds drughunter.comfrontiersin.orgnih.govnih.govresearchgate.net. Ligand efficiency is a metric used to assess the binding energy per heavy atom of a ligand, favoring smaller molecules that bind tightly drughunter.comnih.govresearchgate.net. FBDD involves screening libraries of small fragments, identifying weak hits, and then growing, merging, or linking these fragments to create higher-affinity lead compounds frontiersin.orgnih.govresearchgate.net. This approach can efficiently explore chemical space and potentially lead to compounds with improved properties frontiersin.orgresearchgate.net. While LE and FBDD are widely applied methodologies in contemporary drug discovery efforts across various target classes frontiersin.orgnih.govresearchgate.net, specific detailed research findings on the application of ligand efficiency calculations or fragment-based drug design methodologies specifically to Nadoxolol or its target were not found in the consulted literature.
Nadoxolol is a chemical compound that has been the subject of various analytical studies, particularly concerning its detection and quantification in biological matrices and pharmaceutical preparations. Research into Nadoxolol's analytical methodologies primarily focuses on chromatographic and spectroscopic techniques, essential for its identification, separation, and measurement.
Analytical Methodologies for Nadoxolol Research
Chromatographic Techniques for Separation and Quantification Chromatographic techniques are widely used for separating and quantifying Nadoxolol from complex mixtures. These methods exploit the differential partitioning of the analyte between a stationary phase and a mobile phase.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods High-Performance Liquid Chromatography (HPLC) is a prominent technique for the determination of Nadoxolol. Several RP-HPLC methods have been developed and validated for the estimation of Nadolol (B74898) (a related compound) and similar drugs in various matrices, including rat plasma and pharmaceutical formulationsresearchgate.netresearchgate.netprimescholars.com. Method validation typically follows guidelines from regulatory bodies such as the ICH, assessing parameters like specificity, linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustnessresearchgate.netresearchgate.netprimescholars.com.
For instance, a stability-indicating RP-HPLC method for Nadolol employed an Enable C18 column with a mobile phase composed of methanol, acetonitrile, and 0.01 M sodium dihydrogen phosphate (B84403) buffer (pH 7.0) at a specific ratio researchgate.netresearchgate.net. Detection was performed spectrophotometrically at 220 nm, with a reported retention time of 4.6 minutes for Nadolol researchgate.netresearchgate.net. This method was validated and found to be linear over a concentration range of 100 to 500 µg/mL, with a correlation coefficient (R²) of 0.999 researchgate.netresearchgate.net. The drug recovery was within 98.0–99.8%, and the LOD and LOQ values were determined to be 0.21 and 0.66 µg/mL, respectively researchgate.netresearchgate.net.
Another RP-HPLC method for Nadolol in human plasma utilized an Adsorbex column for purification and a LiChrosorb RP-18 column with a mobile phase of methanol-acetonitrile-phosphate buffer nih.gov.
Data from a validated RP-HPLC method for Nadolol (related to Nadoxolol) is presented below:
| Parameter | Value |
| Column | Enable C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Acetonitrile:0.01M NaH₂PO₄ buffer pH 7.0 (60:15:25 v/v) |
| Detection Wavelength | 220 nm |
| Retention Time | 4.6 min |
| Linearity Range | 100 - 500 µg/mL |
| Correlation Coefficient (R²) | 0.999 |
| Recovery | 98.0 - 99.8% |
| LOD | 0.21 µg/mL |
| LOQ | 0.66 µg/mL |
Thin-Layer Chromatography (TLC) Applications in Nadoxolol Analysis Thin-Layer Chromatography (TLC) has also been applied in the analysis of Nadoxolol, particularly in biological matrices like human plasmaresearchgate.netmedkoo.comresearchgate.netindexcopernicus.com. TLC offers a simpler and often faster alternative for separation compared to HPLC, although it may have lower sensitivity and resolution in some applicationsresearchgate.net.
A chromatographic analysis using TLC for Aprindine and Nadoxolol in human plasma has been reported researchgate.netmedkoo.comresearchgate.netindexcopernicus.com. In this method, Aprindine was used as an internal standard researchgate.net. The substances were extracted from plasma and separated by TLC on silica (B1680970) gel using ascending or horizontal development techniques with suitable mobile phases researchgate.net. Detection was achieved using Kiefer reagent, allowing for the identification of quantities up to 300 ng of Nadoxolol researchgate.net. Mobile phases used included diethyl ether-methanol (7:3) and ethyl acetate-concentrated ammonia (B1221849) (8:2) researchgate.net. Modern advancements in TLC, such as High-Performance Thin-Layer Chromatography (HPTLC), have improved sensitivity and reproducibility, making it capable of detecting components at low nanogram levels researchgate.net.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection and Quantification Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the sensitivity and specificity of MS/MS. This method is particularly valuable for the sensitive detection and quantification of Nadoxolol, especially in complex biological samples where high sensitivity and selectivity are requirednih.govresearchgate.netbris.go.krnih.gov.
A sensitive and validated HPLC-MS/MS method has been developed for the quantification of Nadolol (a related compound) in rat plasma using deuterated Nadolol (Nadolol D9) as an internal standard nih.gov. The method involved liquid-liquid extraction for sample preparation and separation on an Agilent Zorbax XDB C18 column nih.gov. The detection was performed using tandem mass spectrometry with multiple reaction monitoring (MRM) transitions selected for both Nadolol and the internal standard nih.gov. This method demonstrated good selectivity and linearity over a concentration range of 6 to 3000 ng/mL, with a lower limit of quantification (LLOQ) of 6 ng/mL nih.gov. The method met FDA guidelines for selectivity, sensitivity, precision, accuracy, and stability nih.gov. LC-MS/MS is considered a gold standard for therapeutic drug monitoring due to its high analytical performance and reduced cross-reactivity compared to immunoassays nih.gov. LC-MS/MS has also been used for the measurement of Nadolol in rat urine bris.go.kr.
Spectroscopic Methods for Structural Elucidation and Quantitative Analysis Spectroscopic methods provide valuable information about the structure and quantity of Nadoxolol based on its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and confirmation of organic molecules like Nadoxololnih.govsydney.edu.auresearchgate.netnd.edu. By analyzing the signals produced by atomic nuclei (commonly ¹H and ¹³C) in a magnetic field, chemists can deduce the connectivity and arrangement of atoms within a moleculesydney.edu.auresearchgate.net.
¹H NMR provides information about the different types of hydrogen atoms and their local chemical environments, including their neighboring protons (spin-spin coupling) sydney.edu.au. ¹³C NMR provides information about the carbon skeleton of the molecule sydney.edu.au. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) experiments in ¹³C NMR can help determine the number of hydrogen atoms attached to each carbon sydney.edu.au. Two-dimensional NMR experiments, such as COSY, HSQC, HMBC, and NOESY, provide correlation information between nuclei, which is crucial for confirming the structural assignments derived from 1D NMR data and elucidating the structures of complex molecules nih.govresearchgate.netnd.edu. While specific NMR data for Nadoxolol were not found in the provided search results, NMR is a standard tool for confirming the structure of synthesized or isolated compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis Mass Spectrometry (MS) is used to determine the molecular weight of Nadoxolol and to gain insights into its structure through the analysis of its fragmentation patternwikipedia.orglibretexts.orglibretexts.orgmdpi.com. In MS, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z)wikipedia.orglibretexts.org.
Electron Ionization (EI) is a common ionization technique that often results in significant fragmentation of the molecule, producing a unique pattern of fragment ions wikipedia.orglibretexts.orgmdpi.com. This fragmentation pattern can be used as a fingerprint for identification and provides structural information by indicating the ways in which the molecular ion breaks apart wikipedia.orglibretexts.org. Soft ionization techniques like Electrospray Ionization (ESI), often coupled with LC (LC-MS), produce less fragmentation, typically yielding a prominent molecular ion or protonated/deprotonated molecule, which is useful for molecular weight confirmation nih.govresearchgate.netnih.gov. Tandem Mass Spectrometry (MS/MS) involves further fragmentation of selected ions, providing more detailed structural information through the analysis of product ions nih.govnih.govnih.gov. The fragmentation pathways are influenced by the molecule's structure and the ionization method used wikipedia.orglibretexts.org. Analysis of these fragmentation patterns helps in identifying functional groups and the connectivity of atoms within the Nadoxolol molecule libretexts.orglibretexts.org.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantificationtechnologynetworks.com
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique that measures the absorption or transmission of discrete wavelengths of UV or visible light through a sample. upi.edu This property is influenced by the sample's composition, providing information about the identity and concentration of substances present. upi.edu The UV-Vis spectrum is typically presented as a graph of absorbance versus wavelength. upi.edunih.gov
For Nadoxolol, UV-Vis spectroscopy can be applied for its quantification. A published method for the determination of Nadoxolol in human plasma using high-performance liquid chromatography (HPLC) utilized UV detection at 254 nm. demarcheiso17025.com This indicates that Nadoxolol absorbs UV light at this wavelength, making UV-Vis spectroscopy a suitable method for its detection and quantification, particularly when coupled with chromatographic separation techniques like HPLC. demarcheiso17025.com The absorption spectrum of a compound in the UV-Vis range is characterized by specific absorption maxima, which correspond to electronic transitions within the molecule. upi.edunih.gov Analyzing the pattern of the UV-Vis spectrum can also be used in the structural analysis of chemical compounds, although confirmation with other techniques like FTIR and NMR is often necessary for complete structural determination. nih.gov
Method Validation, Quality Control, and Inter-Laboratory Comparability in Nadoxolol Analysis
Method validation is a critical process in analytical chemistry, particularly in pharmaceutical research, to ensure that an analytical method is suitable for its intended purpose. americanpharmaceuticalreview.comjgtps.comresearchgate.net This involves establishing documented evidence that the method consistently yields accurate and reliable results. americanpharmaceuticalreview.comjgtps.com Key validation parameters typically include accuracy, precision (repeatability and intermediate precision), specificity, detection limit, quantitation limit, linearity, range, and robustness. americanpharmaceuticalreview.com Stability of analytical solutions and system suitability are also important considerations. americanpharmaceuticalreview.com
For Nadoxolol analysis, method validation is essential to ensure the reliability of quantification in various studies. Validation data confirms the performance, consistency, and reliability of the analytical method used to assess the quality characteristics of the compound. jgtps.com Regulatory guidelines from bodies like the ICH (International Conference on Harmonisation) provide frameworks for analytical method validation. americanpharmaceuticalreview.comjgtps.com
Quality control (QC) is an integral part of analytical procedures, ensuring that the validated method performs consistently over time. Internal quality control (IQC) and external quality control (EQC), such as proficiency testing, contribute to analytical quality assurance. researchgate.net For Nadoxolol analysis, implementing robust QC procedures is necessary to monitor method performance and ensure the accuracy of results obtained in research and potential development activities.
Inter-laboratory comparability is crucial when analytical methods are used across different laboratories. This ensures that results obtained in one laboratory are comparable to those obtained in another. While specific details regarding inter-laboratory comparability studies for Nadoxolol were not extensively found in the search results, it is a general principle in analytical science that validated methods should ideally demonstrate comparability across different testing sites, often through collaborative studies or proficiency testing programs. researchgate.net
Bioanalytical Method Development for In Vitro and Preclinical Research Samplespnrjournal.comnih.govresearchgate.nettechnologynetworks.com
Bioanalytical method development focuses on the quantitative determination of analytes, such as Nadoxolol and its metabolites, in biological matrices like plasma, serum, blood, or tissue homogenates. researchgate.netupf.edu These methods are crucial for supporting in vitro and preclinical research studies, including pharmacokinetic, toxicokinetic, bioavailability, and bioequivalence evaluations. researchgate.netupf.edu
The development of a bioanalytical method for Nadoxolol in biological samples involves several steps, including sample collection, processing, storage, and analysis. researchgate.net A key aspect is sample preparation, which aims to remove interfering substances from the biological matrix and extract the analyte of interest to improve analytical system performance. researchgate.net Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid phase extraction. researchgate.netupf.edu For instance, a method for determining Nadoxolol in human plasma used purification via an Adsorbex column, followed by HPLC with UV detection. demarcheiso17025.com
Bioanalytical method validation is a critical step to ensure the method is reliable and reproducible for quantifying Nadoxolol in biological matrices. researchgate.net Validation parameters for bioanalytical methods typically include specificity, linearity, accuracy, precision, recovery, and stability (e.g., freeze-thaw stability, short-term stability, long-term stability, and autosampler stability). researchgate.net In the early stages of drug development, a focus is often placed on specificity, linearity, and precision studies.
Advanced Research Perspectives and Future Directions for Nadoxolol
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Nadoxolol Research
The application of omics technologies, such as proteomics and metabolomics, offers a comprehensive approach to understanding the biological effects of compounds like Nadoxolol at a systems level. Proteomics involves the large-scale study of proteins, while metabolomics focuses on the comprehensive analysis of metabolites within a biological system. revespcardiol.orgmdpi.com These technologies can provide complementary insights into the biochemical pathways altered by pathophysiological conditions or drug interventions. nih.gov
Integrating proteomics and metabolomics in Nadoxolol research could help elucidate its precise mechanisms of action beyond its known structural relation to beta-blockers. By analyzing changes in protein expression and metabolite profiles in response to Nadoxolol, researchers could identify novel targets, off-target effects, and the downstream biological processes influenced by the compound. This can be particularly valuable in the context of cardiovascular research, where these technologies have contributed significantly to understanding disease mechanisms and identifying potential biomarkers. revespcardiol.org High-sensitivity mass spectrometry is a key analytical technique used in both proteomics and metabolomics for identifying and quantifying biomolecules. mdpi.comwistar.org Optimized workflows enabling both proteomics and metabolomics analyses from the same samples can enhance efficiency and data richness. nih.gov
Application of Artificial Intelligence and Machine Learning in Nadoxolol Analogue Discovery and Optimization
For Nadoxolol, AI and ML can be applied to several areas. In analogue discovery, AI algorithms can analyze the structural features of Nadoxolol and identify or generate novel compounds with similar or improved properties. oncodesign-services.com Machine learning models can be trained on existing datasets of chemical structures and their biological activities to predict the potential activity of Nadoxolol analogues against various targets. mdpi.comoncodesign-services.com This can significantly accelerate the process of identifying promising candidates compared to traditional high-throughput screening. mdpi.com Furthermore, AI can assist in optimizing the chemical structure of Nadoxolol or its analogues to enhance desired pharmacological properties, such as target affinity, bioavailability, or reduced potential for off-target effects. mdpi.comoncodesign-services.com Generative models can design novel molecules with desired properties from scratch. oncodesign-services.com
Exploration of Drug Repurposing Strategies for Nadoxolol in Novel Therapeutic Indications
Drug repurposing, or repositioning, is a strategy that involves finding new uses for existing or investigational drugs outside their original intended medical indication. njppp.comajol.infofrontiersin.org This approach offers advantages, including reduced time, cost, and risk compared to traditional de novo drug discovery, as the safety and toxicity profiles of the drug are already partially characterized. njppp.comfrontiersin.org
Given that Nadoxolol was initially explored as an antiarrhythmic agent, drug repurposing strategies could investigate its potential in novel therapeutic areas. wikipedia.org This could involve in silico approaches, such as data mining and machine learning, to identify potential links between Nadoxolol and other diseases or pathways. frontiersin.org Computational strategies can leverage heterogeneous biomedical data to detect novel indications for existing drugs. For instance, analyzing gene expression profiles or protein interaction networks could reveal potential therapeutic applications in conditions beyond cardiovascular disorders. njppp.com Serendipitous observations or analysis of off-target activities could also lead to repurposing hypotheses. njppp.comfrontiersin.org The Connectivity Map (CMap), a reference database linking drug-specific gene expression profiles with disease signatures, is a tool that can be utilized in drug repurposing efforts to understand drug-disease-gene connections. njppp.com
Challenges and Opportunities in the Academic Research and Development Landscape of Nadoxolol
The academic research and development landscape for compounds like Nadoxolol presents both challenges and opportunities. A primary challenge can be securing sufficient funding to advance research, particularly into later preclinical and clinical stages. nih.gov While there may be academic enthusiasm for exploring novel applications, translating these findings into clinically viable treatments requires substantial investment and infrastructure. nih.gov The process of substantiating the relevance of potential repurposing candidates for a given indication can be lengthy and costly. nih.gov
Despite these challenges, there are significant opportunities. Academic institutions are often at the forefront of innovative research, exploring novel mechanisms and therapeutic strategies. nih.gov The availability of advanced technologies, such as omics platforms and AI/ML tools, within academic settings provides powerful capabilities for Nadoxolol research. Collaboration between academic researchers and industry partners can help bridge the gap between early-stage discovery and clinical development. Opportunities also exist in focusing on rare diseases or unmet medical needs, where the development pathway might be different and potentially faster. nih.gov
Emerging Methodologies in Preclinical and Pharmacological Research with Relevance to Nadoxolol Studies
Emerging methodologies in preclinical and pharmacological research offer new avenues for studying compounds like Nadoxolol. These methodologies aim to improve the efficiency, predictiveness, and translatability of research findings.
In preclinical studies, there is a growing emphasis on utilizing more complex and physiologically relevant models. This includes the use of patient-derived organoids, which can better mirror human physiology and genetic makeup compared to traditional animal models, potentially improving the prediction of drug toxicity and efficacy in humans. huborganoids.nl These models can also facilitate the investigation of toxicity mechanisms and the development of strategies to reduce adverse effects. huborganoids.nl
Advanced analytical techniques, such as high-resolution mass spectrometry, are crucial for detailed pharmacokinetic and pharmacodynamic studies, allowing for sensitive detection and quantification of the compound and its metabolites in biological samples. admescope.com Furthermore, the integration of in silico methods throughout the preclinical phase, from target identification to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling, is becoming increasingly sophisticated, aided by AI and ML. oncodesign-services.comaissmscop.com These computational tools can help prioritize compounds and predict their in vivo behavior, potentially reducing the need for extensive animal testing. mednexus.org Methodologies for evaluating drug efficacy in preclinical models of specific diseases, such as cardiovascular disorders, are also continuously being refined. biotrial.com
Q & A
Q. How can researchers enhance the reproducibility of Nadoxolol studies?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish raw datasets, code, and detailed protocols in open-access repositories. Use validated reference standards (e.g., USP-grade Nadoxolol) and report batch-specific variability in materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
